molecular formula C11H6N6O B14940089 8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

Cat. No.: B14940089
M. Wt: 238.20 g/mol
InChI Key: QXNSWCACOSECTG-UHFFFAOYSA-N
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Description

8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one is a complex polycyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple nitrogen atoms and a rigid tetracyclic framework, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of precursor molecules under controlled conditions. For instance, the reaction of o-phenylenediamines with o-cyanobenzaldehydes can lead to the formation of the desired tetracyclic structure . Industrial production methods may involve the use of microwave irradiation or catalytic processes to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs due to its unique structural properties. In medicine, it may be explored for its potential therapeutic effects. Additionally, in the industry, it can be used in the production of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one include other polycyclic compounds with multiple nitrogen atoms, such as 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties.

Properties

Molecular Formula

C11H6N6O

Molecular Weight

238.20 g/mol

IUPAC Name

8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

InChI

InChI=1S/C11H6N6O/c18-10-8-9(6-3-1-2-4-7(6)14-10)17-11(16-15-8)12-5-13-17/h1-5H,(H,14,18)

InChI Key

QXNSWCACOSECTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)N=NC4=NC=NN34

Origin of Product

United States

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